molecular formula C25H20ClFN2O4S B2749114 2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 899213-79-7

2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2749114
CAS RN: 899213-79-7
M. Wt: 498.95
InChI Key: UBUNTIWXSCXDQT-UHFFFAOYSA-N
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Description

2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H20ClFN2O4S and its molecular weight is 498.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of compounds related to 2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide has been extensively studied, revealing their potential in various biological applications. For instance, Ghorab et al. (2015) synthesized novel sulfonamide derivatives, demonstrating significant in vitro anticancer activity against breast and colon cancer cell lines. The study highlights the compound's cytotoxic potential, underscoring its relevance in cancer research (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Chemical Properties and Reactions

The chemical properties and reactions of similar quinoline derivatives have been explored to enhance their biological activities. Kidwai, Sapra, and Bhushan (1999) investigated the fluorination of 2-chloro-3-formylquinolines, demonstrating the influence of fluorine in increasing lipid solubility and biological activity. This research points to the potential modification paths to enhance the compound's pharmacological properties (Kidwai, Sapra, & Bhushan, 1999).

Structural and Inclusion Properties

Further, the structural aspects of related amide-containing isoquinoline derivatives have been studied for their potential in forming inclusion compounds, which could have implications in drug delivery systems. Karmakar, Sarma, and Baruah (2007) explored such structural properties, indicating the versatility of these compounds in pharmaceutical applications (Karmakar, Sarma, & Baruah, 2007).

Analgesic and Anti-inflammatory Activities

Additionally, the design and synthesis of quinazolinyl acetamides, related to the core structure of the specified compound, have shown analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) highlighted the potential therapeutic applications of these compounds, suggesting a promising avenue for developing new analgesic and anti-inflammatory drugs (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

properties

IUPAC Name

2-[6-chloro-3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-2-16-3-10-20(11-4-16)34(32,33)23-14-29(22-12-5-17(26)13-21(22)25(23)31)15-24(30)28-19-8-6-18(27)7-9-19/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUNTIWXSCXDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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